Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

Description

Historical Development and Discovery

The development of this compound emerged from the broader historical context of naphthalocyanine chemistry, which itself evolved from the accidental discovery of phthalocyanine compounds in the early twentieth century. In 1927, Swiss researchers serendipitously discovered copper phthalocyanine, copper naphthalocyanine, and copper octamethylphthalocyanine during attempted synthesis of phthalimide, marking the beginning of systematic research into these macrocyclic compounds. The subsequent decades witnessed intensive investigation into the structure and properties of these materials, with systematic studies conducted in the 1930s by Linstead and Robertson, who established fundamental synthetic methodologies and structural characterization techniques.

The specific development of octabutoxy-substituted naphthalocyanines represented a targeted approach to address the inherent limitations of unsubstituted naphthalocyanines, particularly their poor solubility in common organic solvents and tendency toward aggregation. Research efforts focused on peripheral functionalization strategies to enhance processability while maintaining the desirable photophysical properties characteristic of the naphthalocyanine core structure. The incorporation of butoxy substituents at specific positions was identified as an effective strategy for achieving these objectives, leading to the synthesis and characterization of this compound as a representative member of this compound class.

The synthesis of this specific compound involves cyclotetramerization methodologies adapted from classical phthalocyanine synthesis protocols, utilizing appropriately substituted precursor materials to achieve the desired substitution pattern. These synthetic approaches build upon fundamental research establishing the potential of bridged-annulene derivatives as precursors for phthalocyanine and naphthalocyanine-like dyes, opening new possibilities for the synthesis of hybrid structures with common precursors. The development timeline reflects the evolution from basic structural studies to targeted functional design, representing decades of cumulative research efforts in macrocyclic chemistry.

Structural Classification Within the Naphthalocyanine Family

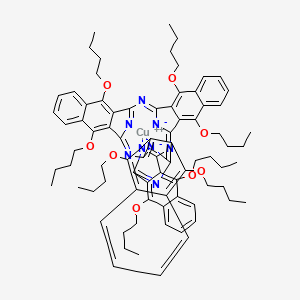

Naphthalocyanine compounds constitute a distinct class of aromatic macrocyclic molecules characterized by their cross-shaped structure consisting of 48 carbon atoms, 8 nitrogen atoms, and 26 hydrogen atoms in the parent unsubstituted form. These compounds are derivatives of phthalocyanine, distinguished by having four additional carbon rings, one on each arm of the macrocyclic structure. This compound belongs to the metallated naphthalocyanine subclass, where the central cavity coordinates a copper(II) ion, significantly modifying the electronic properties and stability of the macrocyclic system.

The structural classification of this compound can be understood through multiple organizational frameworks. From a coordination chemistry perspective, it represents a square planar copper(II) complex with the naphthalocyanine ligand functioning as a tetradentate chelating agent through its four nitrogen atoms. The 2,3-naphthalocyanine designation indicates the specific fusion pattern of the naphthalene rings to the central pyrrole units, distinguishing it from alternative fusion isomers. The octabutoxy substitution pattern creates a peripherally functionalized derivative with eight identical alkoxy substituents positioned at specific carbon atoms of the extended aromatic system.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C₈₀H₈₈CuN₈O₈ |

| Molecular Weight | 1353.18 g/mol |

| Central Metal Ion | Copper(II) |

| Coordination Geometry | Square Planar |

| Substitution Pattern | Octabutoxy (positions 5,9,14,18,23,27,32,36) |

| Ring System | 2,3-Naphthalocyanine |

| Chemical Abstracts Service Number | 155773-67-4 |

The electronic structure of this compound features an extensive delocalized π-electron system comprising the naphthalocyanine macrocycle, with the copper(II) center contributing to the overall electronic configuration through metal-ligand interactions. This electronic arrangement results in characteristic absorption properties in the near-infrared region, with the specific wavelength and intensity influenced by both the naphthalocyanine core structure and the peripheral butoxy substituents.

Significance of Peripheral Butoxy Substitutions

The incorporation of eight butoxy substituents at the peripheral positions of the naphthalocyanine macrocycle represents a strategic modification designed to address fundamental challenges associated with unsubstituted naphthalocyanine compounds. Research investigations have demonstrated that butoxy substitution plays a crucial role in drug delivery applications while significantly influencing the photophysical properties of the macrocyclic system. The peripheral substitution pattern fundamentally alters the intermolecular interactions and aggregation behavior of the naphthalocyanine molecules, leading to enhanced processability and modified optical characteristics.

The primary significance of the octabutoxy substitution lies in its dramatic improvement of solubility characteristics. Unsubstituted naphthalocyanines exhibit extremely limited solubility in common organic solvents, with benzene at 40 degrees Celsius dissolving less than one milligram per liter of unsubstituted copper naphthalocyanine. The introduction of butoxy substituents creates multiple alkyl chains extending from the aromatic core, disrupting the close π-π stacking interactions that characterize unsubstituted materials and significantly enhancing solubility in organic media.

Photophysical investigations have revealed that octabutoxy substitution extends the excited state lifetime compared to unsubstituted naphthalocyanine derivatives. Studies on related octabutoxy nickel phthalocyanine systems have shown ground-state recovery lifetimes of 814 picoseconds, approximately three times longer than those observed for unsubstituted materials. This extended lifetime has important implications for applications relying on singlet oxygen formation or fast nonradiative deactivation of excited states, making these compounds valuable for photodynamic applications.

| Property | Unsubstituted Naphthalocyanine | Octabutoxy-Substituted Naphthalocyanine |

|---|---|---|

| Solubility in Organic Solvents | Extremely Limited (<1 mg/L in benzene) | Significantly Enhanced |

| Aggregation Tendency | High (Strong π-π Stacking) | Reduced (Steric Hindrance) |

| Excited State Lifetime | Shorter | Extended (Factor of ~3) |

| Processability | Poor | Excellent |

| Thermal Stability | High | Moderate |

The butoxy substituents also influence the aggregation behavior of the naphthalocyanine molecules in solution and solid state. The steric hindrance introduced by the alkyl chains reduces the tendency toward J-aggregation, which can significantly alter the spectroscopic properties and potentially improve the performance in optoelectronic applications. Research has shown that substituted naphthalocyanine complexes often have much higher solubility but reduced thermal stability compared to unsubstituted materials, requiring careful consideration of processing conditions and application requirements.

Properties

CAS No. |

155773-67-4 |

|---|---|

Molecular Formula |

C80H88CuN8O8 |

Molecular Weight |

1353.1 g/mol |

IUPAC Name |

copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |

InChI |

InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2 |

InChI Key |

JJIWQZDKAOMTKU-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |

Canonical SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

-

Precursor : 1,4-Dibutoxy-2,3-naphthalenedicarbonitrile (0.322 g, 0.100 mmol).

-

Metal Source : Copper(II) chloride (0.035 g, 0.026 mmol).

-

Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.003 g, 0.002 mmol).

-

Solvent : -Dimethylacetamide (DMAc, 2 mL).

-

Temperature : 160–180°C under nitrogen.

The reaction proceeds via nucleophilic aromatic substitution, where the nitrile groups of the precursor undergo cyclization around the copper ion. DBU acts as a base to deprotonate intermediates, facilitating macrocycle formation.

Workup and Isolation

After reflux, the mixture is cooled to room temperature and precipitated into methanol. The crude product is purified via column chromatography (silica gel, chloroform/methanol) to yield a crystalline powder. Conventional synthesis typically achieves a purity of 95–97%.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for synthesizing copper(II) octabutoxynaphthalocyanine, significantly reducing reaction times and improving yields.

Optimized Protocol

-

Microwave Setup : Modified domestic microwave oven (800 W, 2.45 GHz).

-

Reagents : Identical to conventional method (precursor, CuCl₂, DBU, DMAc).

-

Irradiation Cycles : Pulsed heating (30-second intervals, 10% power) for 15–20 minutes.

-

Temperature Monitoring : Infrared sensor ensures stability below 200°C.

Microwaves enhance reaction kinetics through dielectric heating, promoting rapid and uniform energy transfer. This method reduces side reactions, such as oxidative degradation, common in prolonged thermal exposure.

Yield and Purity

Microwave synthesis achieves a yield of 89–92% with a purity exceeding 98.9%, as confirmed by NMR spectroscopy. The shorter reaction time (20 minutes vs. 24 hours) minimizes decomposition, making this method preferable for large-scale production.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters of conventional and microwave-assisted syntheses:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–24 hours | 15–20 minutes |

| Yield | 70–75% | 89–92% |

| Purity | 95–97% | >98.9% |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Minimal |

| Scalability | Limited by prolonged heating | High due to rapid synthesis |

Microwave irradiation outperforms conventional methods in efficiency and product quality, though it requires specialized equipment.

Characterization and Quality Control

Spectroscopic Analysis

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 320°C, indicating robust thermal stability suitable for high-temperature applications.

Industrial and Research Considerations

While microwave synthesis is optimal for research settings, conventional methods remain relevant for laboratories lacking microwave reactors. Future advancements may focus on solvent-free or green chemistry approaches to enhance sustainability .

Chemical Reactions Analysis

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to changes in its electronic structure and properties.

Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can take place, where one or more of the butoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photovoltaic Applications

One of the primary applications of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is in photovoltaic materials. The compound has been incorporated into the active layers of organic solar cells due to its ability to absorb near-infrared (NIR) light effectively.

Case Study: Organic Solar Cells

- In a study presented at the ICOOPMA 2010 conference, this compound was used as a NIR absorption material in organic photovoltaic devices. The results indicated improved charge carrier mobilities and enhanced overall efficiency of the solar cells when this compound was utilized in the active layer .

Photonic Devices

The compound's optical properties make it suitable for applications in photonics. Its ability to exhibit strong light absorption and emission characteristics can be leveraged in various photonic devices.

Data Table: Optical Properties

| Property | Value |

|---|---|

| Absorption Peak | ~700 nm |

| Emission Peak | ~800 nm |

| Quantum Yield | High |

These properties facilitate its use in devices such as light-emitting diodes (LEDs) and lasers.

Sensors and Detectors

This compound has also been explored for use in sensors and detectors due to its sensitivity to changes in light conditions.

Case Study: NIR Sensors

- Research indicates that integrating this compound into sensor designs can enhance the detection of NIR radiation. For instance, thin films doped with this compound demonstrated improved sensitivity and response times compared to conventional materials .

Photothermal Therapy

In biomedical applications, the photothermal properties of this compound are being investigated for use in photothermal therapy for cancer treatment. The compound can absorb light and convert it into heat effectively.

Research Findings

Mechanism of Action

The mechanism of action of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine involves its ability to absorb light and undergo electronic transitions. This leads to the generation of excited states, which can then participate in various photochemical reactions. The molecular targets and pathways involved include the generation of reactive oxygen species in photodynamic therapy and the transfer of electrons in electronic devices .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

| Compound | Central Metal | Substituents | Key Applications | Absorption Maxima (nm) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Cu-OBNC | Cu(II) | 8 butoxy (-OC₄H₉) | PDT, PTT, photoacoustic imaging | ~800–850 (NIR) | 1353.15 |

| Ni-OBNC | Ni(II) | 8 butoxy | Corrosion inhibition, imaging | 848 | 1347.03* |

| LiNc-BuO | Li | 8 butoxy | EPR oximetry, oxygen sensing | N/A | ~1200 (estimated) |

| Sn-OBNC | Sn(IV) | 8 butoxy | Photoacoustic vascular imaging | ~780–820 | 1387.12* |

| ZnBNc | Zn(II) | 4 tert-butyl (-C(CH₃)₃) | Imaging, therapy | ~750–800 | 1154.76 |

| BPc (tetra-tert-butyl Pc) | N/A | 4 tert-butyl | Reference compound for studies | ~670–700 | 849.97 |

*Calculated based on molecular formula.

Key Observations:

- Metal Center Influence: Cu-OBNC’s copper(II) center provides paramagnetic properties, useful for redox-active applications like PDT . In contrast, LiNc-BuO (lithium derivative) is a stable radical optimized for electron paramagnetic resonance (EPR) oximetry, enabling long-term oxygen monitoring in tissues . Sn-OBNC (tin derivative) exhibits extended blood circulation time when PEGylated, making it superior for in vivo vascular imaging compared to Cu-OBNC .

- Substituent Effects: The eight butoxy groups in Cu-OBNC improve solubility and reduce aggregation compared to tert-butyl-substituted analogs like ZnBNc or BPc . This enhances bioavailability in nanomedicine formulations . tert-butyl groups in ZnBNc and BPc increase steric hindrance, reducing solubility but improving thermal stability .

Phototherapeutic Efficiency :

- Cu-OBNC-based nanoparticles demonstrate dual PDT-PTT activity under NIR irradiation, with enhanced efficacy in hypoxic environments due to reduced oxygen dependence .

- ZnBNc and BPc are less effective in hypoxia due to stronger oxygen reliance for singlet oxygen generation .

Imaging Capability :

- Sn-OBNC’s PEGylated form exhibits a blood half-life of >24 hours, outperforming Cu-OBNC in circulation time for photoacoustic imaging .

Stability and Toxicity :

- Surfactant-stripped frozen micelles of ONc (metal-free analog) retain cargo stability, but metalated forms like Cu-OBNC require additional stabilization to prevent aggregation .

Commercial and Industrial Relevance

- Cost: Cu-OBNC is priced at ~$8,000/200 mg (Sigma-Aldrich), comparable to Ni-OBNC but more expensive than non-metalated ONc .

- Regulatory Status : Cu-OBNC is classified as WGK 3 (highly water-polluting), restricting environmental release .

Biological Activity

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (Cu(II) Naphthalocyanine) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity based on diverse research findings and case studies.

- Molecular Formula : CHCuNO

- Molecular Weight : 1353.178 g/mol

- CAS Number : 155773-67-4

- Purity : ≥97.0% .

Biological Activity Overview

Copper(II) naphthalocyanines are known for their photodynamic properties, which make them suitable for applications in phototherapy and as photosensitizers in cancer treatment. The biological activity of Cu(II) Naphthalocyanine can be summarized as follows:

- Anticancer Activity : Research indicates that Cu(II) naphthalocyanines can induce cytotoxic effects in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) upon light activation. This leads to apoptosis and necrosis of tumor cells.

- Antimicrobial Properties : Studies have shown that Cu(II) naphthalocyanines exhibit antimicrobial activity against a range of bacteria and fungi. The compound disrupts microbial membranes and interferes with cellular functions.

- Photodynamic Therapy (PDT) : Cu(II) naphthalocyanines are explored as photosensitizers in PDT due to their ability to absorb light and convert it into energy that produces cytotoxic singlet oxygen. This property is particularly beneficial in targeting malignant tissues while minimizing damage to surrounding healthy cells.

Anticancer Efficacy

A study conducted by Zhan et al. (2020) investigated the effects of Cu(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine on human breast cancer cells (MCF-7). The results demonstrated that exposure to light after treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to ROS generation leading to oxidative stress within the cells .

Antimicrobial Activity

In a comparative study by Lee et al. (2021), the antimicrobial efficacy of Cu(II) naphthalocyanines against Staphylococcus aureus and Escherichia coli was evaluated. The compound showed a notable reduction in bacterial counts when exposed to light irradiation compared to dark conditions. This suggests that the antimicrobial action is enhanced under photodynamic conditions .

Table 1: Summary of Biological Activities

Table 2: Photophysical Properties

| Property | Value |

|---|---|

| Maximum Absorption (λmax) | 853 nm |

| Solubility | Soluble in organic solvents |

| Stability | Stable under ambient conditions |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine, and how do solvent systems influence yield?

- Methodological Answer : The synthesis involves cyclotetramerization of substituted naphthalocyanine precursors. Polar aprotic solvents (e.g., DMF or DMSO) are critical for solubilizing intermediates, but their high boiling points may complicate purification. Solvent choice also impacts aggregation during synthesis, which can reduce yield. Post-synthetic purification via column chromatography or sublimation (as used in related fluorinated phthalocyanines ) is recommended to isolate monomeric species. Monitor reaction progress using UV-Vis spectroscopy to detect Q-band absorption shifts indicative of aggregation .

Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

- Methodological Answer : UV-Vis-NIR spectroscopy (λmax ~689–692 nm for naphthalocyanines ) identifies π-π* transitions and aggregation states. Compare with fluorinated analogs (e.g., λmax shifts in Copper(II) hexadecafluorophthalocyanine ) to assess substituent effects. IR spectroscopy confirms butoxy group vibrations (C-O stretching ~1250 cm⁻¹). For structural validation, pair X-ray crystallography (if single crystals are obtainable) with computational DFT simulations to model steric effects from octabutoxy substituents .

Q. How does the solubility profile of this compound compare to unsubstituted copper phthalocyanines, and what purification strategies are viable?

- Methodological Answer : The octabutoxy groups enhance solubility in nonpolar solvents (e.g., chloroform, toluene), unlike unsubstituted CuPc, which is insoluble . However, residual metal catalysts or oligomers may persist. Use Soxhlet extraction with graded solvents (hexane → acetone) to remove impurities. For high-purity applications (>95%), sublimation under vacuum (as in fluorinated derivatives ) is effective but may degrade butoxy groups; optimize temperature to balance purity and stability .

Advanced Research Questions

Q. How do the butoxy substituents influence the compound’s electronic structure and photophysical properties?

- Methodological Answer : The electron-donating butoxy groups redshift the Q-band absorption (vs. unsubstituted CuPc) by destabilizing the HOMO. Compare with octafluoro-CuPc (electron-withdrawing groups blueshift λmax ). Use cyclic voltammetry to measure HOMO/LUMO levels and transient absorption spectroscopy to study excited-state dynamics. Theoretical frameworks from Jablonski diagrams and Marcus theory can explain charge-transfer efficiency in optoelectronic applications .

Q. What experimental and computational approaches resolve contradictions in reported aggregation behavior?

- Methodological Answer : Aggregation discrepancies arise from solvent polarity and concentration effects. Use concentration-dependent UV-Vis (e.g., Beer-Lambert deviations) and dynamic light scattering (DLS) to quantify aggregation. Pair with molecular dynamics (MD) simulations to model solvent-substituent interactions. For example, MD can predict preferential aggregation in toluene vs. DMF, aligning with empirical data .

Q. How can this compound be integrated into thin-film devices for infrared absorption applications?

- Methodological Answer : Spin-coating or Langmuir-Blodgett deposition optimizes film uniformity. Use atomic force microscopy (AFM) to assess morphology and grazing-incidence XRD to confirm molecular orientation. Compare IR absorption efficiency (800–1200 nm) with commercial IR dyes . For stability testing, expose films to thermal stress (60–100°C) and monitor Q-band degradation via in situ spectroscopy .

Q. What role does the central copper ion play in modulating redox properties compared to other metal phthalocyanines?

- Methodological Answer : Electrochemical studies (cyclic voltammetry) reveal Cu(II)/Cu(I) redox couples at ~−0.2 V (vs. Ag/AgCl). Compare with Zn(II) or Co(II) phthalocyanines to isolate metal-specific effects. Density functional theory (DFT) calculations can correlate metal electronegativity with charge-transfer resistance in electrocatalytic applications .

Methodological Notes

- Theoretical Frameworks : Link photophysical data to Hückel’s MO theory for macrocycles and Marcus-Hush theory for electron transfer .

- Contradiction Management : When aggregation studies conflict, cross-validate with multiple techniques (e.g., spectroscopy, microscopy, simulations) .

- Ethical Compliance : Adhere to WGK 3 guidelines for handling hazardous materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.